molecular formula C9H14O3 B2381508 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid CAS No. 2092599-28-3

2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid

Cat. No.: B2381508
CAS No.: 2092599-28-3
M. Wt: 170.208
InChI Key: MAWUMCVBJWHYSB-UHFFFAOYSA-N
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Description

Significance within Oxaspiro Systems and Acetic Acid Derivatives Research

The unique structure of 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid combines two key chemical motifs: an oxaspiro[3.4]octane core and an acetic acid derivative. This fusion imparts properties that are of considerable interest in contemporary chemical research.

Oxaspiro systems, which are a subclass of spirocycles containing an oxygen atom within the ring structure, are increasingly recognized for their value in drug discovery. nih.gov The rigid, three-dimensional nature of the spirocyclic scaffold allows for precise spatial arrangement of functional groups, a critical factor for effective interaction with biological targets such as proteins and enzymes. nih.gov The incorporation of an oxygen atom can also influence a molecule's physicochemical properties, such as solubility and polarity, which are crucial for pharmacokinetic profiles. researchgate.net Spiroethers, in particular, are found in a variety of bioactive natural products and have demonstrated a wide range of biological activities, including anticancer and antiviral properties.

The acetic acid moiety is a common feature in a vast number of biologically active molecules and serves as a versatile synthetic handle. In pharmaceuticals, the carboxylic acid group can act as a key binding element to biological receptors and can be modified to esters or amides to modulate activity and bioavailability. In organic synthesis, the acetic acid group provides a reactive site for a multitude of chemical transformations.

The combination of the rigid, three-dimensional oxaspiro[3.4]octane core with the functional versatility of the acetic acid side chain makes This compound a promising building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

Historical Perspective of Spirocompound and Oxaspiro[3.4]octane Core Development

The study of spiro compounds has a rich history dating back over a century. A pivotal moment in this field was in 1900, when the German chemist Adolf von Baeyer first proposed a systematic nomenclature for these unique bicyclic systems, a framework that has been adapted and expanded by the International Union of Pure and Applied Chemistry (IUPAC). researchgate.netnih.gov This early work laid the foundation for the systematic study and classification of spirocyclic structures.

The development of synthetic methodologies for constructing the oxaspiro[3.4]octane core and its analogues has been a more recent endeavor. Early synthetic routes to spiro compounds were often complex and low-yielding. However, advances in synthetic organic chemistry have led to more efficient and versatile methods. For instance, facile synthetic routes for the closely related 2-azaspiro[3.4]octane have been developed, employing strategies such as the annulation of cyclopentane (B165970) or four-membered rings. rsc.org

More specifically, research into the synthesis of functionalized oxaspiro[3.4]octanes has been driven by the increasing demand for novel three-dimensional building blocks in drug discovery. Methodologies for creating derivatives, such as 6-oxa-spiro[3.4]octan-1-one, have been reported, showcasing the ongoing efforts to access this particular spirocyclic system. researchgate.net The development of these synthetic pathways is crucial for making the oxaspiro[3.4]octane core, and by extension This compound , more accessible for further research and application.

Overview of Current Research Trajectories and Unexplored Avenues for this compound

Current research involving the oxaspiro[3.4]octane core and its nitrogen-containing analogues (azaspiro[3.4]octanes) is heavily focused on their application in medicinal chemistry. For example, derivatives of 5-oxa-2-azaspiro[3.4]octane are being investigated as M4 receptor agonists, which have potential applications in treating neurological and psychiatric disorders. google.com Furthermore, the related 2,6-diazaspiro[3.4]octane core has been identified as a privileged structure in the development of potent antitubercular agents. mdpi.com These examples underscore the therapeutic potential of the spiro[3.4]octane framework.

For This compound specifically, several unexplored avenues of research present exciting opportunities.

Medicinal Chemistry: The compound could serve as a scaffold for the development of novel therapeutics. The carboxylic acid handle can be readily converted into a library of amides and esters for structure-activity relationship (SAR) studies. Given the bioactivity of related spirocyclic ethers, it would be of interest to screen derivatives of This compound for a wide range of biological targets.

Fragment-Based Drug Discovery: The relatively small and rigid structure of the oxaspiro[3.4]octane core makes it an ideal candidate for fragment-based drug discovery (FBDD). This compound could be used as a starting point to identify novel binding interactions with proteins, which could then be elaborated into more potent drug candidates.

Polymer and Materials Science: The bifunctional nature of the molecule, with its spirocyclic core and carboxylic acid group, makes it a potential monomer for the synthesis of novel polyesters or polyamides. The rigid spirocyclic unit could impart unique thermal and mechanical properties to the resulting polymers.

Asymmetric Catalysis: The chiral nature of substituted spirocycles is of great interest. The synthesis of enantiomerically pure forms of This compound could lead to its use as a chiral building block or as a ligand in asymmetric catalysis.

The following table provides a summary of the key properties of the parent oxaspiro[3.4]octane core.

PropertyValue
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
General ClassSpirocyclic Ether
Key Structural FeatureA four-membered oxetane (B1205548) ring and a five-membered cyclopentane ring sharing a single carbon atom.

The following interactive table showcases examples of bioactive compounds containing a spiro[3.4]octane or related spirocyclic core, highlighting the diverse therapeutic areas where these scaffolds have shown promise.

Compound ClassCore StructureTherapeutic Area of Interest
5-oxa-2-azaspiro[3.4]octane derivatives5-oxa-2-azaspiro[3.4]octaneNeurology/Psychiatry (M4 Agonists)
2,6-diazaspiro[3.4]octane derivatives2,6-diazaspiro[3.4]octaneInfectious Diseases (Antitubercular)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-oxaspiro[3.4]octan-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)6-7-2-5-9(12-7)3-1-4-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWUMCVBJWHYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 5 Oxaspiro 3.4 Octan 6 Yl Acetic Acid

Retrosynthetic Dissections of the 5-Oxaspiro[3.4]octane Scaffold and Acetic Acid Chain

Retrosynthetic analysis is a powerful tool for deconstructing a target molecule into simpler, readily available starting materials. This approach reveals potential synthetic pathways by identifying key bond disconnections.

The primary retrosynthetic disconnection for 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid involves severing the acetic acid side chain from the spirocyclic core. This is a common C-C bond disconnection that points to well-established synthetic transformations. This initial step suggests an advanced intermediate such as a 6-(halomethyl) or 6-(hydroxymethyl)-5-oxaspiro[3.4]octane, which can be elaborated into the final product.

Further deconstruction of the 5-oxaspiro[3.4]octane scaffold itself can proceed via two main pathways, targeting the formation of either the cyclobutane (B1203170) or the tetrahydrofuran (B95107) ring in the key ring-forming step.

Pathway A: Disconnection of the Tetrahydrofuran Ring. This approach breaks down the tetrahydrofuran portion, often through a [3+2] annulation strategy. This dissection leads to a cyclobutane-containing precursor, such as a cyclobutyl aldehyde or ketone, and a three-carbon component that can form the rest of the tetrahydrofuran ring.

Pathway B: Disconnection of the Cyclobutane Ring. This strategy involves breaking the cyclobutane ring, pointing towards a [2+2] cycloaddition reaction. The key precursors would be a substituted alkene derived from a tetrahydrofuran core and a ketene (B1206846) or ketene equivalent.

A third, more modern approach involves a ring-closing metathesis (RCM) strategy, which builds the spirocyclic core from a single acyclic precursor containing both requisite components. nuph.edu.ua

The following table summarizes potential key precursors identified through these retrosynthetic dissections.

Retrosynthetic PathwayKey DisconnectionPrecursors and Intermediates
Side Chain Disconnection C-C bond of acetic acid6-(Halomethyl)-5-oxaspiro[3.4]octane, Diethyl malonate
Spiro Core (Pathway A) C-O and C-C bonds of THF ringCyclobutanone, Donor-Acceptor Cyclopropane (B1198618), Aldehydes
Spiro Core (Pathway B) C-C bonds of cyclobutane ringTetrahydrofuran-derived alkene, Diazo compounds (for ketene)
Spiro Core (RCM) Ring-closing of dieneOxetane-containing alcohol, Unsaturated acrylate (B77674) ester

The central challenge in synthesizing spirocycles is controlling the stereochemistry at the quaternary spirocenter. rsc.org The development of enantioselective methodologies is crucial for accessing specific stereoisomers, which is often a requirement for biologically active molecules.

Stereocontrol can be achieved during the key ring-forming step.

Substrate Control: A chiral precursor can direct the stereochemical outcome of the cyclization. If one of the starting materials possesses a chiral center, it can influence the facial selectivity of the ring-forming reaction, leading to a diastereoselective synthesis.

Reagent Control: The use of chiral catalysts is a powerful modern strategy. For instance, in Lewis acid-catalyzed annulations of cyclopropanes with aldehydes, a chiral Lewis acid (e.g., a (pybox)MgI2 complex) can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. acs.org

Organocatalysis: Asymmetric organocatalysis has emerged as a particularly effective tool for the enantioselective synthesis of spiro compounds. rsc.org Chiral amines or phosphoric acids can catalyze cycloaddition and annulation reactions, providing high levels of stereocontrol in the construction of complex spirocyclic frameworks.

Achieving stereocontrol in the formation of the 5-oxaspiro[3.4]octane core requires the careful selection of a chiral catalyst or auxiliary that is compatible with the specific ring-closing methodology being employed.

Classical and Modern Synthetic Approaches to the Spiro Core

The construction of the 5-oxaspiro[3.4]octane core is the most complex phase of the synthesis. Both classical and modern methods, primarily cycloadditions and annulation reactions, have been developed to build this strained bicyclic system.

Cycloaddition reactions are powerful methods for forming rings in a single, often stereocontrolled, step. For the 5-oxaspiro[3.4]octane system, [2+2] and [3+2] cycloadditions are the most relevant.

[2+2] Cycloaddition: This approach is ideal for forming the four-membered cyclobutane ring. A notable example involves the Rh(II)-catalyzed Wolff rearrangement of a diazo compound to generate a ketene intermediate. This highly reactive ketene can then undergo a [2+2] cycloaddition with an alkene appended to a tetrahydrofuran ring to construct the spirocyclic system. This method has been successfully used to synthesize 6-oxa-spiro[3.4]octan-1-one derivatives. lookchem.comresearchgate.net

[3+2] Cycloaddition: These reactions are effective for building the five-membered tetrahydrofuran ring. One strategy involves the reaction of a trimethylenemethane (TMM) equivalent, generated from an appropriate precursor, with an electron-deficient alkene such as a methylenecyclobutanone derivative. orgsyn.org Another prominent approach is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes to form pyrrolidine (B122466) rings, a strategy that provides a blueprint for analogous reactions to form tetrahydrofurans using different dipoles. researchgate.netrsc.org

The following table outlines these cycloaddition strategies.

Cycloaddition TypeRing FormedKey ReactionPrecursors
[2+2] Cycloaddition CyclobutaneWolff Rearrangement / Ketene Cycloaddition3-Diazo-tetrahydrofuranone, Alkene
[3+2] Cycloaddition Tetrahydrofuran1,3-Dipolar CycloadditionCarbonyl ylide, Methylenecyclobutane

Annulation refers to the process of building a new ring onto a pre-existing molecular framework. scripps.edu This strategy is highly effective for constructing the 5-oxaspiro[3.4]octane core by forming one ring at a time.

Tetrahydrofuran Annulation: A highly effective modern strategy involves the Lewis acid-catalyzed annulation of donor-acceptor cyclopropanes with aldehydes. acs.org In this approach, a cyclopropane 1,1-diester (the donor-acceptor cyclopropane) is activated by a Lewis acid and undergoes ring-opening. The resulting zwitterionic intermediate is trapped by an aldehyde (e.g., cyclobutanecarboxaldehyde) to stereospecifically form the tetrahydrofuran ring, yielding the spiro core. This method is particularly advantageous as it can be rendered asymmetric through the use of chiral Lewis acids. acs.org

Cyclobutane Annulation: Alternatively, the cyclobutane ring can be formed onto a pre-existing tetrahydrofuran. This can be achieved through intramolecular cyclization. For example, a tetrahydrofuran derivative bearing a side chain with a suitable leaving group and an activated methylene (B1212753) group can undergo an intramolecular nucleophilic substitution to form the four-membered ring. Annulation strategies have been successfully applied to the synthesis of related azaspiro[3.4]octane systems. rsc.org

Once the 5-oxaspiro[3.4]octane core is assembled, the final step is the introduction of the acetic acid side chain at the C6 position. This is typically accomplished by converting a precursor functional group, such as a hydroxymethyl or halomethyl group, into the desired carboxymethyl group.

The most common and reliable method for this two-carbon homologation is the Malonic Ester Synthesis . masterorganicchemistry.com This classical method involves a sequence of three key steps:

Alkylation: A 6-(halomethyl)-5-oxaspiro[3.4]octane intermediate is treated with the sodium salt of diethyl malonate. The malonate enolate acts as a nucleophile, displacing the halide in an S_N2 reaction to form a new C-C bond.

Hydrolysis: The resulting diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base (e.g., H3O+ or NaOH followed by H3O+). masterorganicchemistry.com

Decarboxylation: Upon heating, the β-keto acid (in this case, a malonic acid derivative) readily undergoes decarboxylation, losing CO2 to yield the final this compound product. masterorganicchemistry.comyoutube.com

This sequence provides a robust and high-yielding route to the target molecule from a suitably functionalized spirocyclic intermediate.

StepReagentsTransformation
1. Alkylation 1. NaOEt2. Diethyl malonate6-(Bromomethyl)-5-oxaspiro[3.4]octane → Diethyl 2-((5-oxaspiro[3.4]octan-6-yl)methyl)malonate
2. Hydrolysis H₃O⁺, heatDiethyl ester → Dicarboxylic acid
3. Decarboxylation HeatDicarboxylic acid → this compound + CO₂

Catalytic and Asymmetric Synthesis Techniques

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and stereocontrol. For a chiral molecule like this compound, asymmetric synthesis is crucial for accessing enantiomerically pure forms, which is often a prerequisite for biological applications.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spirocyclic compounds. Chiral small organic molecules can catalyze reactions with high enantioselectivity, avoiding the use of often toxic and expensive metal catalysts. While a specific organocatalytic route to this compound has not been detailed in the literature, general principles of organocatalysis are applicable.

For instance, enantioselective intramolecular cyclization reactions, a common strategy for constructing cyclic systems, can be effectively catalyzed by chiral organocatalysts such as proline and its derivatives, or chiral phosphoric acids. These catalysts can activate substrates and control the stereochemical outcome of the ring-forming step. The synthesis of spiro-fused heterocyclic compounds often employs such strategies to generate spiro-quaternary stereocenters with high yields and enantioselectivities.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While a direct application of Heck coupling for the synthesis of this compound is not explicitly documented, related transition metal-catalyzed reactions are highly relevant for the construction of its precursors or analogous structures.

The following table summarizes a hypothetical reaction sequence based on RCM for a related spirocyclic ether:

StepReactionCatalystReactant(s)Product
1O-AlkylationNaH, TBAIVinyl oxetanol, Methyl 2-(bromomethyl)acrylateDiene precursor
2Ring-Closing MetathesisGrubbs' II catalystDiene precursorDihydrofuran carboxylate
3HydrogenationPearlman's catalystDihydrofuran carboxylateSaturated THF-derived carboxylate

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. While specific biocatalytic methods for this compound are not reported, chemoenzymatic strategies can be envisioned.

For example, lipases could be employed for the kinetic resolution of a racemic intermediate in the synthetic pathway, providing access to enantiomerically enriched starting materials. Ene-reductases are another class of enzymes that could be relevant for the stereoselective reduction of a double bond in a precursor molecule, which could be formed via a reaction like RCM. This enzymatic reduction could establish the desired stereochemistry at one of the chiral centers of the spirocyclic core.

Optimization of Reaction Conditions and Process Development

The transition from a laboratory-scale synthesis to a larger-scale, more sustainable process requires careful optimization of reaction conditions. This involves considering factors such as solvent choice, reaction temperature, catalyst loading, and purification methods to maximize yield, minimize waste, and ensure a safe and efficient process.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. The ideal solvent should be non-toxic, readily available, recyclable, and have a low environmental impact. For the synthesis of spirocyclic ethers and other organic molecules, there is a growing trend to replace hazardous solvents with greener alternatives.

Water is an attractive green solvent due to its non-toxic and non-flammable nature. While organic reactions in water can be challenging due to solubility issues, the use of surfactants or co-solvents can often overcome these limitations. Other green solvents include supercritical fluids (like CO2) and ionic liquids, which offer unique reactivity and selectivity profiles. The selection of an appropriate green solvent can not only reduce the environmental footprint of a synthesis but also potentially improve reaction rates and yields.

The principles of green chemistry that can be applied to the synthesis of this compound are summarized in the table below:

Green Chemistry PrincipleApplication in Synthesis
Waste PreventionDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Atom EconomyUtilizing reactions that are highly atom-economical, such as cycloadditions and rearrangements.
Less Hazardous Chemical SynthesesUsing and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer ChemicalsDesigning chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and AuxiliariesMinimizing the use of auxiliary substances (e.g., solvents, separation agents) or making them innocuous.
Design for Energy EfficiencyConducting synthetic methods at ambient temperature and pressure whenever possible.
Use of Renewable FeedstocksUsing renewable raw materials or feedstocks rather than depleting ones.
Reduce DerivativesMinimizing or avoiding the use of blocking groups, protection/deprotection, and temporary modification of physical/chemical processes.
CatalysisUsing catalytic reagents (as selective as possible) in preference to stoichiometric reagents.
Design for DegradationDesigning chemical products so that they break down into innocuous degradation products at the end of their function.
Real-time Analysis for Pollution PreventionDeveloping analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident PreventionChoosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Maximizing the yield of the desired product while minimizing the formation of side products is a key goal in process development. For the synthesis of a complex molecule like this compound, this requires a thorough understanding of the reaction mechanism and potential side reactions.

Careful control of reaction parameters such as temperature, pressure, and stoichiometry is crucial. For instance, in a transition metal-catalyzed reaction, the choice of ligand can significantly influence the selectivity and activity of the catalyst, thereby reducing the formation of unwanted byproducts. In multi-step syntheses, the purification of intermediates is often necessary to prevent the accumulation of impurities that could interfere with subsequent steps. The development of efficient purification methods, such as crystallization or chromatography using greener solvent systems, is an important aspect of yield enhancement and side product mitigation.

Advanced Structural Elucidation and Stereochemical Studies of 2 5 Oxaspiro 3.4 Octan 6 Yl Acetic Acid and Its Analogs

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid, a suite of NMR experiments is required to unambiguously assign all proton and carbon signals and to probe the molecule's conformation in solution.

Detailed Proton and Carbon NMR Assignments for Full Connectivity

The structural complexity of this compound, featuring a spirocyclic junction and multiple methylene (B1212753) groups in different chemical environments, necessitates a thorough analysis of its ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons of the cyclobutane (B1203170) ring are anticipated to appear as complex multiplets in the aliphatic region. The protons on the tetrahydrofuran (B95107) ring, being adjacent to an oxygen atom, would resonate at a lower field (higher ppm). The methylene protons of the acetic acid side chain and the proton on the carbon bearing this side chain (C6) would also exhibit characteristic chemical shifts and coupling patterns.

The ¹³C NMR spectrum, typically proton-decoupled, would display a single peak for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The spiro carbon (C4) would have a unique chemical shift due to its quaternary nature. The carbons of the tetrahydrofuran ring bonded to oxygen (C5 and C7) would appear at a lower field compared to the other aliphatic carbons.

Expected ¹H NMR Spectral Data for this compound

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
H1, H31.5 - 2.2Multiplet
H21.8 - 2.5Multiplet
H64.2 - 4.6Multiplet
H73.7 - 4.1Multiplet
H82.5 - 2.9Doublet of doublets
-COOH10.0 - 12.0Broad singlet

Expected ¹³C NMR Spectral Data for this compound

Carbon AtomExpected Chemical Shift (ppm)
C1, C325 - 40
C230 - 45
C4 (Spiro)80 - 95
C675 - 85
C765 - 75
C8 (CH₂)40 - 50
C=O170 - 180

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial Relationships and Conformational Analysis

While 1D NMR provides initial information, 2D NMR experiments are crucial for assembling the complete molecular structure and understanding its spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, correlations would be expected between the protons on C6, C7, and the methylene protons of the acetic acid group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the ¹H signal at ~4.4 ppm to the C6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity across quaternary centers, such as the spiro carbon (C4), by observing correlations from the protons on C1, C3, and C5 to C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations could help establish the relative orientation of the acetic acid side chain with respect to the cyclobutane ring.

Dynamic NMR for Rotational Barriers or Fluxional Processes

In some spirocyclic systems, restricted rotation around certain bonds or ring-flipping (fluxional processes) can occur. Dynamic NMR studies, which involve recording spectra at different temperatures, can be used to investigate such phenomena. If the molecule were to exhibit conformational exchange on the NMR timescale, one might observe broadening of specific signals at intermediate temperatures. At very low temperatures, the exchange could be "frozen out," leading to the appearance of separate signals for each conformer. From the temperature-dependent changes in the spectra, the energy barrier for the rotational or fluxional process can be calculated. For this compound, such studies could probe the flexibility of the five-membered ring.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise atomic arrangement in the solid state. This technique is the gold standard for determining the absolute configuration of chiral molecules.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Solid State

A successful X-ray crystallographic analysis of this compound would provide a three-dimensional model of the molecule with high precision. From this model, exact measurements of all bond lengths, bond angles, and dihedral (torsion) angles can be obtained. This data would confirm the expected geometries of the cyclobutane and tetrahydrofuran rings. For instance, the cyclobutane ring is likely to be puckered, and the tetrahydrofuran ring would likely adopt an envelope or twist conformation. These structural parameters are invaluable for understanding the inherent strain and stability of the spirocyclic system.

Key Parameters Determined by X-ray Crystallography

ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating crystal lattice
Space GroupSymmetry of the crystal
Atomic CoordinatesPrecise position of each atom in 3D space
Bond LengthsDistances between bonded atoms
Bond AnglesAngles between three connected atoms
Dihedral AnglesTorsion angles describing ring conformation
Absolute ConfigurationThe actual 3D arrangement of substituents at chiral centers

Intermolecular Interactions and Supramolecular Assembly

Beyond the structure of a single molecule, X-ray diffraction also illuminates how molecules pack together in a crystal. A key feature of this compound is its carboxylic acid group, which is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, the molecules would form hydrogen-bonded dimers, with two carboxylic acid groups interacting with each other. These dimers could then be further arranged into more complex three-dimensional networks through other weaker intermolecular interactions, such as van der Waals forces. Understanding this supramolecular assembly is crucial for comprehending the material's bulk properties, such as its melting point and solubility.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of this compound are directly related to its structural features, including the lactone, carboxylic acid, and the spirocyclic core.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The key functional groups of this compound give rise to characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the γ-lactone, which is expected to appear in the range of 1760-1800 cm⁻¹. This high frequency is characteristic of strained five-membered ring lactones. The carboxylic acid group presents two key features: a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, often overlapping with C-H stretching vibrations, and a strong C=O stretching band typically found between 1700 and 1725 cm⁻¹. The ether C-O-C linkage within the spirocyclic system will exhibit stretching vibrations in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretching vibrations are also Raman active, they are generally weaker than in the IR spectrum. Conversely, the C-C bond vibrations of the spirocyclic framework, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum, offering insights into the skeletal structure.

Conformational Insights:

The flexibility of the cyclopentane (B165970) and oxetane (B1205548) rings in the spirocyclic system can lead to multiple low-energy conformations. Vibrational spectroscopy can be used to study this conformational isomerism. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the vibrational spectra for different conformers. researchgate.net By comparing the calculated spectra with experimental data, it is possible to identify the predominant conformation in a given state (solid, liquid, or gas) and to study conformational changes with temperature or solvent.

Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
Carboxylic Acid O-H Stretch3300-2500 (broad)Weak
Aliphatic C-H Stretch2990-2850Strong
Lactone C=O Stretch~1775Medium
Carboxylic Acid C=O Stretch~1710Medium
CH₂ Scissoring~1465Medium
Carboxylic Acid O-H Bend~1420Medium
C-O-C Stretch (Ether)~1100Weak
C-C Skeletal Vibrations1000-800Strong

Note: These are predicted values and may vary based on the specific experimental conditions and computational methods used.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

For chiral molecules like this compound, which can exist as enantiomers, chiroptical spectroscopic techniques are indispensable for determining the absolute configuration.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. The chromophores in this compound, namely the lactone and carboxylic acid carbonyl groups, are expected to give rise to ECD signals corresponding to their n→π* electronic transitions. Theoretical calculations of ECD spectra for the possible enantiomers, typically using Time-Dependent Density Functional Theory (TD-DFT), can be compared with the experimental spectrum to assign the absolute configuration. ustc.edu.cn

Vibrational Circular Dichroism (VCD):

VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. acs.orgnih.gov VCD spectra provide a wealth of stereochemical information due to the large number of vibrational bands. nih.govgoogle.com The VCD signals associated with the stretching and bending modes of the chiral spirocyclic framework and the side chain are highly sensitive to the three-dimensional arrangement of atoms. researchgate.net The comparison of experimental VCD spectra with those predicted by quantum chemical calculations for a specific enantiomer is a powerful and reliable method for determining the absolute configuration of chiral molecules in solution. nih.gov

Data Table: Predicted Chiroptical Properties for an Enantiomer of this compound

Spectroscopic TechniqueChromophore/Vibrational ModePredicted Wavelength/FrequencyPredicted Sign of Cotton Effect/VCD Band
ECDLactone n→π~220 nm(+) or (-)
ECDCarboxylic Acid n→π~210 nm(+) or (-)
VCDC-H Stretching2990-2850 cm⁻¹Complex pattern of (+) and (-) bands
VCDC=O Stretching (Lactone)~1775 cm⁻¹(+) or (-)
VCDC=O Stretching (Carboxylic Acid)~1710 cm⁻¹(+) or (-)

Note: The signs are hypothetical and would be opposite for the other enantiomer.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₈H₁₂O₃), the calculated exact mass of the neutral molecule is 156.07864 Da. In HRMS, this compound would typically be observed as a protonated molecule [M+H]⁺ with an m/z of 157.08647 or a deprotonated molecule [M-H]⁻ with an m/z of 155.07119 in positive and negative ion modes, respectively. The high accuracy of the mass measurement can confirm the elemental formula and distinguish it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pathways are indicative of the molecular structure. For the protonated molecule of this compound, several characteristic fragmentation pathways can be proposed:

Loss of water (H₂O): A common fragmentation for carboxylic acids, leading to an acylium ion.

Decarboxylation (loss of CO₂): Loss of the carboxylic acid group as carbon dioxide.

Cleavage of the acetic acid side chain: Loss of the entire CH₂COOH group.

Ring-opening of the lactone: Fragmentation of the oxetane ring followed by further cleavages.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the presence of the spirocyclic lactone and the acetic acid side chain.

Data Table: Predicted HRMS and Key MS/MS Fragments for this compound

IonFormulaCalculated m/z
[M+H]⁺C₈H₁₃O₃⁺157.08647
[M-H]⁻C₈H₁₁O₃⁻155.07119
[M+H - H₂O]⁺C₈H₁₁O₂⁺139.07590
[M+H - CO₂]⁺C₇H₁₃O⁺113.09664
[M+H - CH₂COOH]⁺C₆H₉O⁺97.06534

Note: These are predicted fragmentation pathways and their relative intensities would depend on the specific MS/MS conditions.

Theoretical and Computational Chemistry of 2 5 Oxaspiro 3.4 Octan 6 Yl Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. DFT methods are widely used to study various spiro compounds due to their balance of computational cost and accuracy. mdpi.comnih.gov For 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid, these calculations would reveal its electronic structure, including the distribution of electron density and the energies of its molecular orbitals.

Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap generally suggests that the molecule will be more reactive. mdpi.com These calculations provide a theoretical foundation for predicting how the molecule might interact with other chemical species.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret or verify experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This is invaluable for assigning signals in an experimental spectrum and confirming the molecule's structure.

Vibrational Frequencies: DFT calculations can also predict the vibrational (infrared and Raman) spectra of a molecule. nih.govresearchgate.net Theoretical frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These predicted frequencies correspond to specific vibrational modes, such as C-O stretching in the ether and carboxylic acid groups, O-H stretching, and the various C-H bending and stretching modes throughout the spirocyclic structure. Comparing the theoretical spectrum with experimental data helps in the detailed assignment of vibrational bands. researchgate.net

Table 1: Theoretical Spectroscopic Parameters Obtainable via DFT Calculations

ParameterComputational MethodInformation Provided
¹H and ¹³C NMR Chemical ShiftsDFT/GIAOPrediction of chemical shifts (δ) in ppm for each atom, aiding in structural elucidation.
Vibrational FrequenciesDFT (Frequency Analysis)Wavenumbers (cm⁻¹) of fundamental vibrational modes, corresponding to IR and Raman bands.
Coupling ConstantsDFTTheoretical values for spin-spin coupling (J-coupling) between nuclei in NMR spectroscopy.

Conformational Analysis and Energetic Landscapes

The presence of a flexible acetic acid side chain and the non-planar spirocyclic core means that this compound can exist in multiple conformations. Computational methods can be used to explore the molecule's potential energy surface to identify stable conformers and the energy barriers between them. uc.pt

This analysis typically involves a systematic or stochastic search of the conformational space. The geometries of potential conformers are then optimized using a method like DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory), and their relative energies are calculated. uc.pt The results provide an "energetic landscape," revealing the most probable shapes the molecule will adopt at a given temperature. The most stable conformer is the one with the global minimum energy.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model a molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations are used to study the explicit dynamic behavior of a molecule over time, often in the presence of solvent molecules. researchgate.net

In an MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent (e.g., water). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the position and velocity of each atom over time. This simulation can reveal:

How the molecule tumbles and changes conformation in solution.

The formation and lifetime of hydrogen bonds between the carboxylic acid group and solvent molecules.

Reaction Mechanism Elucidation and Transition State Characterization via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For a potential reaction involving this compound (e.g., esterification of the carboxylic acid), DFT calculations can be used to map the entire reaction pathway.

This process involves:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Locating Transition States: Identifying the highest-energy point along the reaction coordinate, known as the transition state. This is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is critical for understanding the reaction rate.

By characterizing the transition state structure, researchers can gain detailed insight into the bond-making and bond-breaking processes that occur during the reaction.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics applies computational methods to analyze chemical data. One of its key areas is the development of Quantitative Structure-Property Relationship (QSPR) models. wikipedia.org A QSPR model is a mathematical equation that relates the chemical structure of a molecule to one of its physicochemical properties. mdpi.com

For this compound, a QSPR study (without considering biological activity) could be used to predict properties such as:

Solubility: How well the compound dissolves in various solvents.

Boiling Point and Melting Point: The temperatures at which phase transitions occur.

Lipophilicity (LogP): The molecule's preference for a nonpolar versus a polar solvent, which is important in many chemical processes.

To build a QSPR model, a set of molecular descriptors (numerical values that encode structural information) are calculated for a series of related compounds. Statistical methods are then used to find a correlation between these descriptors and the property of interest. researchgate.net The resulting model could then be used to predict the properties of new or unmeasured compounds like this compound.

Chemical Reactivity and Derivatization of 2 5 Oxaspiro 3.4 Octan 6 Yl Acetic Acid

Transformations at the Acetic Acid Moiety

The acetic acid side chain provides a versatile handle for a multitude of chemical modifications, including the formation of various carboxylic acid derivatives and transformations of the carboxyl group itself.

Esterification, Amidation, and other Carboxylic Acid Derivatives

The carboxylic acid functionality of 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid can be readily converted into a variety of derivatives through standard organic synthesis methodologies.

Esterification: In the presence of an acid catalyst, this compound is expected to react with alcohols to form the corresponding esters. This common transformation, known as Fischer esterification, allows for the introduction of a wide array of alkoxy groups, thereby modifying the compound's polarity and steric properties. While specific examples for this exact compound are not prevalent in the literature, the esterification of similar spirocyclic carboxylic acids is a well-established practice. For instance, related azaspiro[3.4]octane acetic acid derivatives have been successfully converted to their methyl esters.

Amidation: The synthesis of amides from this compound can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or using standard peptide coupling reagents, followed by reaction with a primary or secondary amine. The existence of commercially available complex amides, such as N-(5-oxaspiro[3.4]octan-6-ylmethyl)-2-(quinolin-6-yl)acetamide, strongly suggests that the underlying amine precursor, which would be derived from the target carboxylic acid, readily undergoes acylation. shachemlin.com This indicates that the formation of a diverse range of amides from this compound is a feasible and important derivatization pathway.

Other Carboxylic Acid Derivatives: The activated forms of the carboxylic acid, such as the acid chloride, can also serve as precursors for the synthesis of other derivatives, including acid anhydrides and thioesters, further expanding the chemical space accessible from this starting material.

Derivative TypeReagentsExpected Product
EsterAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Methyl 2-{5-Oxaspiro[3.4]octan-6-yl}acetate
Amide1. SOCl₂ or Coupling Agent (e.g., DCC) 2. Amine (e.g., Ammonia)2-{5-Oxaspiro[3.4]octan-6-yl}acetamide
Acid ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-{5-Oxaspiro[3.4]octan-6-yl}acetyl chloride

Reduction and Oxidation Reactions of the Carboxyl Group

The carboxyl group of this compound is susceptible to both reduction and, in principle, oxidative degradation, though the former is a more synthetically useful transformation.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(5-Oxaspiro[3.4]octan-6-yl)ethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). evitachem.com Research on the synthesis of related 2,5-dioxaspiro[3.4]octane building blocks has demonstrated the successful reduction of a similar ester functionality to an alcohol using LiAlH₄, supporting the viability of this reaction on the target compound. researchgate.netnuph.edu.ua Borane (BH₃) complexes are also effective reagents for the selective reduction of carboxylic acids.

Oxidation: While the acetic acid moiety itself is generally resistant to further oxidation under mild conditions, strong oxidizing agents and harsh reaction conditions could potentially lead to cleavage of the side chain or degradation of the spirocyclic core. For the analogous 2-{6-Azaspiro[3.4]octan-2-yl}acetic acid, oxidation has been noted to form oxo derivatives, suggesting that the spirocyclic system may be susceptible to oxidation depending on the specific reagents and conditions employed.

TransformationReagentExpected Product
ReductionLithium aluminum hydride (LiAlH₄)2-(5-Oxaspiro[3.4]octan-6-yl)ethanol
ReductionBorane (BH₃•THF)2-(5-Oxaspiro[3.4]octan-6-yl)ethanol

Reactions Involving the 5-Oxaspiro[3.4]octane Ring System

The 5-oxaspiro[3.4]octane core, containing a strained four-membered oxetane (B1205548) ring fused to a five-membered tetrahydrofuran ring, exhibits unique reactivity, particularly with respect to ring-opening reactions.

Electrophilic and Nucleophilic Additions/Substitutions on the Spiro Core

Direct electrophilic or nucleophilic attack on the carbon atoms of the spirocyclic core that does not result in ring-opening is not a commonly reported mode of reactivity for this system. The saturated nature of the carbocyclic portion of the tetrahydrofuran ring makes it generally unreactive towards electrophilic addition. While the ether oxygen possesses lone pairs that can act as a Lewis base, protonation or Lewis acid coordination typically facilitates ring-opening rather than a substitution reaction. Nucleophilic attack on the carbon atoms of the oxetane ring is a key step in ring-opening reactions, as discussed below.

Ring-Opening or Rearrangement Reactions of the Oxaspiro System

The inherent ring strain of the oxetane portion of the 5-oxaspiro[3.4]octane system makes it susceptible to ring-opening reactions under certain conditions.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the ether oxygen of the oxetane ring can be protonated or coordinated, respectively. This activation facilitates nucleophilic attack on one of the adjacent carbon atoms, leading to cleavage of a carbon-oxygen bond and opening of the four-membered ring. Studies on the synthesis of related spirooxetane compounds have noted the instability of the oxetane core under acidic conditions, which can lead to ring-opening. researchgate.net The regioselectivity of the nucleophilic attack would be influenced by steric and electronic factors.

Nucleophilic Ring-Opening: Strong nucleophiles can also induce the opening of the oxetane ring, even without acid catalysis, although harsher conditions may be required. The attack would occur at one of the electrophilic carbons adjacent to the oxygen atom. The propensity of oxetane derivatives to undergo such ring-opening reactions is a well-documented aspect of their chemistry. researchgate.net

Rearrangement reactions of the 5-oxaspiro[3.4]octane system have not been extensively documented and would likely proceed through carbocationic intermediates generated under acidic conditions, potentially leading to complex structural reorganizations.

Stereoselective Modifications and Functionalizations

The 5-oxaspiro[3.4]octane ring system contains stereocenters, and the introduction of new stereocenters or the modification of existing ones in a stereocontrolled manner is a key consideration in the synthesis of derivatives. When performing reactions on either the acetic acid moiety or the spirocyclic core, the potential for diastereoselectivity arises due to the chiral nature of the starting material. For instance, the reduction of a ketone derivative of the spirocycle would likely proceed with some degree of facial selectivity, influenced by the steric hindrance imposed by the spirocyclic framework. Similarly, reactions on the acetic acid side chain could be influenced by the adjacent stereocenter of the tetrahydrofuran ring. However, specific studies detailing stereoselective modifications of this compound are not widely available in the current literature. The development of such methodologies would be crucial for the synthesis of enantiomerically pure derivatives for applications in medicinal chemistry and materials science.

Synthesis of Structural Analogs for Diversification and Scaffold Exploration

The exploration of chemical space around the this compound scaffold is crucial for identifying novel compounds with potentially enhanced properties. The synthesis of structural analogs allows for systematic modifications of the core structure, leading to a diverse library of related compounds. This diversification is key to understanding structure-activity relationships and for the exploration of new chemical entities in drug discovery programs.

A primary strategy for scaffold exploration involves the synthesis of analogous spirocyclic systems where one or more atoms in the 5-oxaspiro[3.4]octane core are replaced, or the substitution pattern is altered. These efforts provide valuable building blocks for medicinal chemistry.

Synthesis of Azaspiro[3.4]octane Analogs

One avenue for diversification is the introduction of nitrogen atoms into the spirocyclic framework, leading to the synthesis of azaspiro[3.4]octane derivatives. For instance, a series of 17 new spirocyclic scaffolds derived from three N-Boc protected cyclic 2-aminoketones has been successfully synthesized. nih.gov These scaffolds, including 5-oxa-2-azaspiro[3.4]octane derivatives, can be prepared in quantities suitable for further elaboration through parallel synthesis, facilitating the exploration of chemical space in three dimensions. nih.gov The high sp3 carbon content of these scaffolds is a desirable characteristic for creating three-dimensional diversity. nih.gov

The general synthetic approach to these analogs involves several key steps, starting from readily available materials. A representative pathway to a functionalized 5-oxa-2-azaspiro[3.4]octane core is outlined below:

StepReactionReagentsOutcome
1Baeyer-Villiger OxidationmCPBA, CH2Cl2Formation of the 5-oxa-2-azaspiro[3.4]octane ring system from a precursor. nih.gov
2Swern OxidationOxalyl chloride, DMSO, CH2Cl2, then TriethylamineOxidation of a primary alcohol to an aldehyde, providing a handle for further functionalization. nih.gov
3Oxidation to Carboxylic AcidNMO, TPAP, CH2Cl2Conversion of the alcohol to a carboxylic acid, yielding a key intermediate for amide coupling or other transformations. nih.gov

This multi-step synthesis allows for the creation of orthogonally protected intermediates that can be further diversified at different positions of the spirocyclic core.

Synthesis of Dioxaspiro[3.4]octane Analogs

Another approach to scaffold diversification is the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which serve as three-dimensional spirocyclic analogs of 1,4-dioxanes. nuph.edu.ua These analogs are of interest in medicinal chemistry as the oxetane motif possesses unique structural and physicochemical properties. nuph.edu.ua

A robust synthetic strategy for these analogs employs a ring-closing metathesis (RCM) reaction. researchgate.netnuph.edu.ua The key steps in this synthesis are summarized in the following table:

StepReactionReagents/CatalystYield
1O-alkylationNaH, TBAI, methyl 2-(bromomethyl)acrylate-
2Ring-Closing MetathesisGrubbs' II catalyst70% researchgate.netnuph.edu.ua
3Catalytic HydrogenationPearlman's catalyst (20% Pd(OH)2/C), H2 (70 atm)95% nuph.edu.ua
4Alkaline HydrolysisKOH-
5ReductionLiAlH483% nuph.edu.ua
6OxidationDess-Martin periodinane (DMP)51% researchgate.net

This synthetic route provides access to a variety of functionalized 2,5-dioxaspiro[3.4]octane derivatives on a multigram scale, which can then be used to build diverse compound libraries. researchgate.netnuph.edu.ua The resulting alcohol, aldehyde, and carboxylate intermediates are versatile precursors for further chemical modifications. researchgate.netnuph.edu.ua

Synthesis of Diazaspiro[3.4]octane Analogs

Further diversification of the spiro[3.4]octane scaffold can be achieved by synthesizing 2,6-diazaspiro[3.4]octane analogs. researchgate.net These building blocks are valuable in medicinal chemistry, and their synthesis allows for the exploration of the impact of two nitrogen atoms within the core structure. mdpi.com A small library of nitrofuran carboxamide derivatives based on the 2,6-diazaspiro[3.4]octane core has been synthesized and evaluated for antitubercular activity, demonstrating the utility of this scaffold in identifying potent bioactive molecules. mdpi.com

The synthesis of these analogs often involves the construction of the spirocyclic core followed by functionalization. For example, an N-unsubstituted ester can be N-mesylated and then hydrolyzed to furnish a carboxylic acid, which can be further transformed into various derivatives. mdpi.com

Non Clinical Applications and Utility of 2 5 Oxaspiro 3.4 Octan 6 Yl Acetic Acid and Its Derivatives

Role as a Synthetic Building Block and Chemical Intermediate

2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid is a valuable building block in organic synthesis, primarily owing to its rigid, three-dimensional spirocyclic core. researchgate.netnuph.edu.ua This structural feature is increasingly sought after in medicinal chemistry and drug discovery to create molecules with improved physicochemical properties compared to flat, aromatic systems. The oxaspiro[3.4]octane moiety can introduce conformational rigidity and a defined spatial arrangement of functional groups, which can be advantageous for optimizing molecular interactions with biological targets.

The presence of both a carboxylic acid group and a spirocyclic ether offers multiple avenues for chemical modification. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for its incorporation into larger, more complex molecules. The ether linkage within the spirocycle, while generally stable, can potentially be cleaved under specific conditions to yield further derivatives.

The synthesis of related spirocyclic systems, such as 2,5-dioxaspiro[3.4]octanes, has been a subject of research, highlighting the interest in this class of compounds as building blocks for creating analogs of biologically relevant molecules like 1,4-dioxanes. researchgate.netnuph.edu.ua The commercial availability of this compound suggests its utility as a starting material for the synthesis of proprietary compounds in various research and development programs. sigmaaldrich.com

Table 1: Synthetic Utility of this compound

Feature Synthetic Advantage Potential Transformations
Spirocyclic Core Introduces 3D dimensionality and rigidity Core modifications, ring-opening reactions
Carboxylic Acid Versatile functional handle Esterification, amidation, reduction to alcohol

Potential as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

The enantioselective synthesis of spirocyclic compounds is a significant area of research in organic chemistry. rsc.org Due to their inherent chirality and rigid conformation, spirocyclic molecules have the potential to serve as chiral auxiliaries or ligands in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structural features suggest this as a plausible application. If resolved into its individual enantiomers, the compound could be attached to a prochiral substrate. The fixed spatial orientation of the spirocycle could then direct the approach of a reagent to one face of the molecule, leading to the formation of a single enantiomer of the product. After the reaction, the spirocyclic auxiliary could be cleaved and potentially recycled.

Furthermore, derivatives of this compound could be synthesized to act as chiral ligands for metal catalysts. The oxygen atom of the ether and the carboxylate group (or its derivatives) could act as coordination sites for a metal center, creating a chiral environment that could induce enantioselectivity in a variety of catalytic reactions.

Development as Molecular Probes for Chemical Biology Research (Focus on molecular interaction, not therapeutic effect)

Molecular probes are essential tools in chemical biology for the study of biological processes. youtube.com The development of novel molecular scaffolds that can be functionalized to create such probes is of great interest. Spirocyclic compounds, in general, are attractive candidates for the development of molecular probes due to their unique structural and conformational properties. nih.gov

While specific applications of this compound as a molecular probe have not been reported, its structure lends itself to such development. For instance, the carboxylic acid handle provides a convenient point of attachment for a reporter group, such as a fluorophore or a biotin (B1667282) tag. The spirocyclic core can serve as a recognition element, designed to interact with a specific biological target.

The concept of using spirocyclic structures in fluorescent probes is well-established, particularly with xanthene-based dyes that can exist in a non-fluorescent spirocyclic form and a fluorescent open form. nih.gov This principle of "caged" compounds, where the activity or fluorescence is unmasked by a specific trigger, could potentially be adapted to derivatives of this compound for studying molecular interactions in real-time.

Applications in Materials Science (e.g., polymer precursors, specialty chemicals)

In the field of materials science, monomers with unique structural features are sought to create polymers with novel properties. Oxaspiro compounds have been investigated as monomers for double ring-opening polymerization. nih.gov This type of polymerization is of particular interest because it can proceed with an expansion in volume, which can counteract the shrinkage that typically occurs during the polymerization of conventional monomers. This property is highly desirable in applications such as dental composites and high-precision molding. nih.gov

Although the direct use of this compound in polymerization has not been documented, its oxaspiro[3.4]octane core is a relevant structural motif. Derivatives of this compound, where the carboxylic acid is modified to include a polymerizable group (e.g., an acrylate (B77674) or methacrylate), could potentially be synthesized and evaluated as monomers. The rigid spirocyclic unit would be incorporated into the polymer backbone, potentially influencing the material's thermal and mechanical properties.

Utility in Agrochemicals (e.g., as building blocks for synthesis, not efficacy/safety studies)

The search for new agrochemicals with improved efficacy and environmental profiles is an ongoing endeavor. Spirocyclic structures are found in a number of natural products with biological activity, and synthetic spiro compounds are being explored for their potential in this area. mdpi.comnih.gov The unique three-dimensional shape of spirocycles can lead to novel modes of action and improved target specificity.

While there are no specific reports on the use of this compound in agrochemical synthesis, its nature as a functionalized building block makes it a candidate for such applications. Spirocyclic lactones, a class of compounds to which the core of this compound belongs, have been investigated for their insecticidal properties. researchgate.netnih.gov Synthetic chemists in the agrochemical industry could utilize this spirocyclic acid to create libraries of novel compounds for screening against various agricultural pests and diseases. The defined stereochemistry and rigidity of the spirocyclic core could be a key element in the design of new active ingredients.

Despite a comprehensive search for analytical methodologies for the chemical compound This compound , no specific, validated methods for its purity, quantification, and process control have been found in the available scientific literature.

Searches for High-Performance Liquid Chromatography (HPLC), chiral chromatography, Gas Chromatography (GC), quantitative Nuclear Magnetic Resonance (qNMR), and in-process control (IPC) methods pertaining specifically to this compound did not yield any detailed experimental procedures, validation data, or research findings.

Therefore, it is not possible to provide an article with the requested detailed sections on:

Analytical Methodologies for Purity, Quantification, and Process Control of 2 5 Oxaspiro 3.4 Octan 6 Yl Acetic Acid

Development of In-Process Control (IPC) Methods for Synthesis Monitoring

While general principles of these analytical techniques are well-established for various chemical compounds, their specific application and validation for "2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid" are not documented in the searched resources. Consequently, the creation of data tables and a detailed discussion of research findings as per the user's instructions cannot be fulfilled at this time.

Future Directions and Challenges in 2 5 Oxaspiro 3.4 Octan 6 Yl Acetic Acid Research

Advancements in Stereocontrolled and Sustainable Synthesis

The synthesis of spiro compounds like 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid presents a considerable challenge to organic chemists due to their complex three-dimensional structures and conformational rigidity. nih.gov Future research is increasingly directed towards developing synthetic routes that are not only efficient but also stereocontrolled and environmentally sustainable.

Stereocontrolled Synthesis: Achieving high stereoselectivity is crucial as the biological activity and material properties of spiro compounds are often dependent on their specific stereochemistry. A key challenge lies in controlling the configuration of the spiro center and any other stereocenters within the molecule. Future strategies will likely build upon established methods such as diastereoselective cyclization reactions. For instance, the synthesis of spiro analogues of L-glutamic acid has been achieved using a diastereoselective rhodium-catalyzed cyclopropanation reaction to introduce the spiro moiety. beilstein-journals.org This approach, which involves limiting the rotation around key chemical bonds by incorporating a spiro ring system, could be adapted for the synthesis of specific stereoisomers of this compound. beilstein-journals.org The development of novel chiral catalysts and auxiliaries will be paramount in advancing these stereocontrolled syntheses.

Sustainable Synthesis: The principles of green chemistry are becoming integral to the synthesis of complex molecules. mdpi.com For spiro compounds, this involves minimizing waste, using less hazardous reagents, and improving energy efficiency. Promising future directions include the expanded use of multicomponent domino reactions, which can construct complex spirocyclic frameworks in a single step from simple starting materials. nih.govnih.gov These reactions are atom-economical and can significantly shorten synthetic sequences. mdpi.com Furthermore, the use of greener solvents and catalysts is a key area of development. Methodologies employing water as a solvent or using recyclable catalysts like ionic liquids in conjunction with energy-efficient techniques such as microwave assistance are being explored for the synthesis of various spirocycles. nih.govnih.govresearchgate.net

Table 1: Emerging Sustainable Methodologies in Spiro Compound Synthesis

Methodology Description Advantages
Multicomponent Domino Reactions Multiple bond-forming reactions occur in a single pot without isolating intermediates. nih.govnih.gov High atom economy, reduced waste, shorter reaction times. mdpi.com
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate reaction rates. nih.gov Rapid heating, increased yields, shorter reaction times.
Ionic Liquid Catalysis Employs non-volatile, recyclable ionic liquids as catalysts and reaction media. nih.gov Catalyst recyclability, enhanced reaction rates, potential for improved selectivity.

| Aqueous Synthesis | Uses water as a solvent, leveraging its unique properties to promote certain reactions. researchgate.net | Environmentally benign, low cost, abundant, can enhance reactivity. |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The reactivity of this compound is dictated by its constituent functional groups: the carboxylic acid, the ether linkage within the tetrahydrofuran (B95107) ring, and the spirocyclic oxetane (B1205548) ring. A deeper understanding of its reactivity profile is essential for creating diverse derivatives.

Future research will likely focus on several key areas:

Derivatization of the Carboxylic Acid: The acetic acid side chain is a prime handle for chemical modification. Standard transformations to form esters, amides, and other acid derivatives can be used to synthesize libraries of related compounds. These transformations are crucial for exploring structure-activity relationships in various applications.

Reactions of the Spirocyclic Core: The oxaspiro[3.4]octane framework, containing both an oxetane and a tetrahydrofuran ring, presents unique reactivity. The strained oxetane ring could be susceptible to ring-opening reactions under specific conditions (e.g., with strong acids or nucleophiles), providing a pathway to novel functionalized cyclopentane (B165970) derivatives. The ether linkage in the tetrahydrofuran ring offers another site for potential chemical manipulation, although it is generally less reactive than the oxetane.

Analogy to Similar Structures: The chemical behavior of related azaspiro compounds can offer insights. For instance, 2-{6-Azaspiro[3.4]octan-2-yl}acetic acid can undergo oxidation, reduction, and substitution reactions. evitachem.com By analogy, the oxaspiro counterpart could potentially undergo oxidation at carbons adjacent to the ether oxygen or other transformations on the carbocyclic framework.

Systematic studies exploring the reaction of this compound with a wide range of reagents under various conditions are needed to fully map its chemical reactivity and unlock its potential as a versatile building block in organic synthesis. evitachem.com

Integration of Advanced Computational Approaches for Predictive Chemistry

In silico methods are becoming indispensable tools in modern chemical research, allowing for the prediction of molecular properties and reactivity, thereby guiding experimental work. nih.govresearchgate.net For this compound and its derivatives, computational chemistry offers powerful predictive capabilities.

Predicting Reactivity and Properties: Techniques like Density Functional Theory (DFT) can be used to calculate fundamental properties. rsc.org For example, the computation of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces can help predict the most likely sites for nucleophilic or electrophilic attack, offering theoretical insights into the molecule's reactivity. rsc.org This information can guide the design of new chemical transformations. Additionally, in silico tools can predict various physicochemical properties, such as solubility and lipophilicity (LogP), which are critical for designing molecules for specific applications. unpad.ac.id

Virtual Screening and Design: Computational approaches are instrumental in virtual screening, where large libraries of virtual compounds can be assessed for their potential to interact with specific biological targets or for desired material properties. nih.gov For spiroacetic acid derivatives, this could involve docking studies to predict binding affinities with proteins or quantitative structure-activity relationship (QSAR) models to correlate structural features with specific outcomes. unpad.ac.idmdpi.com These predictive models help prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov

Table 2: Application of Computational Methods in Spiroacetic Acid Research

Computational Method Application Predicted Parameters/Outcomes
Density Functional Theory (DFT) Elucidating electronic structure and reactivity. rsc.org Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), reaction pathways. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with physical or biological properties. unpad.ac.id Prediction of activity for unsynthesized compounds, identification of key structural features.
Molecular Docking Predicting the binding orientation and affinity of a molecule to a target. rsc.orgmdpi.com Binding affinity scores (e.g., kcal/mol), interaction modes with target sites. rsc.org

| ADME Prediction Models | Predicting the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. mdpi.com | Aqueous solubility, blood-brain barrier permeability, metabolic stability. nih.govmdpi.com |

Discovery of Emerging Non-Clinical Applications for Spiroacetic Acid Derivatives

While spiro compounds are heavily investigated in medicinal chemistry for their potential as anticancer agents or for treating nervous system disorders, their unique structural features also make them attractive for non-clinical applications. nih.govevitachem.comgoogle.com The rigid, well-defined three-dimensional geometry of the this compound scaffold is a key attribute that can be exploited in materials science and catalysis.

Future research into non-clinical applications could include:

Advanced Materials: The incorporation of rigid spirocyclic units into polymer backbones can significantly influence the material's properties, potentially leading to polymers with high thermal stability, specific optical properties, or enhanced mechanical strength. Some spiro compounds are known to exhibit photochromism, a property that could be explored in derivatives of spiroacetic acids for applications in optical data storage or smart windows. mdpi.com

Asymmetric Catalysis: The carboxylic acid group can be used to coordinate to metal centers, while the chiral spirocyclic framework can create a specific chiral environment. This makes derivatives of this compound potential candidates for development as chiral ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Molecular Scaffolding: The well-defined and rigid structure of the spiro core makes it an excellent scaffold for arranging functional groups in a precise three-dimensional orientation. This could be utilized in the field of supramolecular chemistry to construct complex molecular architectures or in the development of novel sensor molecules where the precise positioning of binding sites is critical for selective recognition of target analytes.

The exploration of these non-clinical avenues represents a significant challenge but also a great opportunity to expand the utility of this unique class of spiroacetic acids beyond its traditional applications.

Q & A

Q. What are the optimal synthetic routes for 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid, and how can reaction conditions be systematically optimized?

Synthesis of this spirocyclic compound typically involves multi-step reactions, including ring-closing strategies and functional group transformations. Key steps may include:

  • Ring-closing via intramolecular cyclization using catalysts like Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states .
  • Carboxylic acid activation via esterification or coupling reagents (e.g., DCC/DMAP) for subsequent functionalization .
  • Optimization variables : Temperature (e.g., room temperature vs. reflux), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants. Systematic Design of Experiments (DoE) can identify critical parameters affecting yield and purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm spirocyclic geometry through distinctive splitting patterns (e.g., axial-equatorial proton coupling) and chemical shifts for carbonyl groups (δ ~170-180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while fragmentation patterns elucidate structural stability .
  • HPLC-PDA : Reverse-phase HPLC with UV detection (λ ~210 nm for carboxylic acids) assesses purity and resolves stereoisomers if present .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/particulates (H335 risk) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design applications?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the spirocyclic oxygen may act as a hydrogen-bond acceptor in target binding .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to assess binding affinity and conformational stability .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays) and orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Structural Analogs : Compare activity across derivatives (e.g., ester vs. amide variants) to identify pharmacophoric elements .
  • Meta-Analysis : Statistically aggregate data from multiple studies to distinguish experimental noise from true biological effects .

Q. What advanced techniques can elucidate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1N HCl/NaOH) followed by LC-MS to identify degradation products .
  • Isothermal Calorimetry (ITC) : Measure thermodynamic stability in buffer systems mimicking blood or lysosomal environments .
  • X-ray Crystallography : Resolve crystal structures to assess conformational rigidity and potential for polymorph formation .

Q. How can researchers design experiments to address variability in synthetic yields across laboratories?

  • Interlaboratory Studies : Collaborate to test reproducibility using shared protocols and reference standards .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Root-Cause Analysis : Investigate batch-to-batch differences in raw material quality (e.g., catalyst purity) or environmental factors (e.g., humidity) .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
  • Ethical Compliance : Ensure all biological testing adheres to institutional review board (IRB) guidelines, particularly for derivatives with therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.